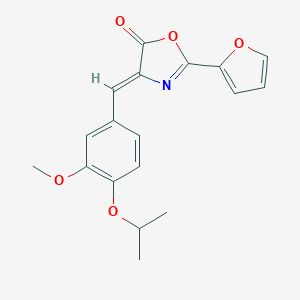![molecular formula C26H28ClFN2O2 B316285 N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE](/img/structure/B316285.png)
N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:
Formation of the boronic acid intermediate: This involves the reaction of 3-chloro-4-(4-fluorobenzyloxy)phenylboronic acid with appropriate reagents.
Coupling reaction: The boronic acid intermediate is then coupled with a suitable halide under palladium-catalyzed conditions to form the desired product.
Análisis De Reacciones Químicas
N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a tyrosine kinase inhibitor, which could be useful in cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for the growth and proliferation of cancer cells .
Comparación Con Compuestos Similares
N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C26H28ClFN2O2 |
|---|---|
Peso molecular |
455 g/mol |
Nombre IUPAC |
N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C26H28ClFN2O2/c1-31-25-16-20(15-24(27)26(25)32-18-19-5-7-21(28)8-6-19)17-29-22-9-11-23(12-10-22)30-13-3-2-4-14-30/h5-12,15-16,29H,2-4,13-14,17-18H2,1H3 |
Clave InChI |
HHSVKKUQYMXVNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCCCC3)Cl)OCC4=CC=C(C=C4)F |
SMILES canónico |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCCCC3)Cl)OCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {2-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316202.png)
![2-(2-furyl)-4-[3-iodo-5-methoxy-4-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B316203.png)

![methyl {2-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-iodophenoxy}acetate](/img/structure/B316209.png)
![methyl {2-bromo-6-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316210.png)
![2,4-dichloro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316211.png)
![4-chloro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316212.png)
![5-bromo-N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B316214.png)
![4-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316216.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B316218.png)

![N-pentanoyl-N'-[2-(1-piperidinyl)phenyl]thiourea](/img/structure/B316222.png)
![2-(2-methylphenoxy)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}acetamide](/img/structure/B316224.png)
![4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B316226.png)
